molecular formula C20H23NO B1276764 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde CAS No. 590349-36-3

2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1276764
CAS No.: 590349-36-3
M. Wt: 293.4 g/mol
InChI Key: WNFWXCQJKSCTMG-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde (CAS 590349-36-3) is a specialized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that incorporates the rigid, lipophilic adamantane group directly onto the 2-position of a 5-methylindole-3-carbaldehyde core. The indole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous bioactive molecules and pharmaceuticals with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties . The inclusion of the adamantyl moiety is a strategic modification aimed at enhancing metabolic stability and influencing binding affinity to biological targets, a approach validated in other research compounds . This molecular synergy makes it a valuable precursor for the synthesis of novel derivatives, such as through multicomponent reactions, to build complex libraries for high-throughput screening against various disease models . Researchers can leverage this reagent to explore structure-activity relationships (SAR), particularly in developing new anti-inflammatory agents that target pathways like NF-κB , or antimicrobials . The product is strictly for research use in laboratory settings (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFWXCQJKSCTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure ():

  • Vilsmeier Reagent Preparation :

    • Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C to generate the chloromethyliminium ion.
    • Molar ratio : DMF:POCl₃ = 5:1 (v/v).
  • Indole Substrate Reaction :

    • A 2-methylaniline derivative (e.g., 5-methyl-2-methylaniline) is dissolved in DMF.
    • Vilsmeier reagent is added dropwise at 0–5°C, followed by reflux (80–90°C, 5–8 h).
    • Key intermediate : 5-Methyl-1H-indole-3-carbaldehyde.
  • Adamantyl Group Introduction :

    • 1-Adamantylamine or 1-adamantanoyl chloride is coupled to the indole intermediate via:
      • Acylation : Using Rh(II) acetate or AlCl₃ in Friedel-Crafts conditions ().
      • N-Alkylation : NaH in THF with 1-adamantyl bromide ().
  • Workup :

    • Neutralization with saturated Na₂CO₃ (pH 8–9) precipitates the product.
    • Recrystallization from methanol/acetone yields pure 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde.

Yield : 50–65% ().

Modified Bischler Indole Synthesis with Adamantane Derivatives

This method constructs the indole core while introducing the adamantyl group early.

Procedure ():

  • α-Diazo-β-Ketoester Preparation :

    • 5-Methyl-2-methylaniline reacts with ethyl diazoacetate in the presence of Rh(II) acetate.
  • Cyclization :

    • The diazo intermediate undergoes intramolecular cyclization using Amberlyst® 15 (acidic resin) in toluene at 100°C.
    • Intermediate : 5-Methyl-3-methylindole-2-carboxylate.
  • Adamantyl Functionalization :

    • The indole carboxylate is hydrolyzed to the acid, then treated with 1-adamantylamine via EDC/HOBt coupling.
    • Alternative : Direct Friedel-Crafts acylation with 1-adamantanoyl chloride and AlCl₃ ().
  • Formylation :

    • Vilsmeier-Haack reaction introduces the aldehyde group at C3.

Yield : 45–60% ().

Hemetsberger-Knittel Indole Synthesis

This approach builds the indole ring from azidoacrylates, enabling precise substitution.

Procedure ():

  • Azidoacrylate Formation :

    • 3,5-Dimethoxybenzaldehyde reacts with methyl azidoacetate under basic conditions.
  • Thermal Cyclization :

    • Heating in 1,2-dichlorobenzene (reflux, 12 h) forms the indole core.
  • Demethylation and Functionalization :

    • BBr₃ in CH₂Cl₂ removes methoxy groups.
    • Adamantyl group introduced via Pd-catalyzed coupling (e.g., Suzuki with 1-adamantylboronic acid).
  • Formylation :

    • Vilsmeier-Haack reaction completes the synthesis.

Yield : 40–55% ().

Transition Metal-Catalyzed Coupling

Rhodium- or palladium-catalyzed methods enable direct C–H activation for adamantyl group insertion.

Procedure ():

  • Substrate Preparation :

    • 5-Methylindole-3-carbaldehyde is treated with [Cp*RhCl₂]₂ catalyst.
  • Oxidative Coupling :

    • Reaction with 1-adamantylacetylene in MeCN at 80°C under O₂ atmosphere.
    • Regioselectivity : >40:1 for C2-adamantyl substitution.

Yield : 50–70% ().

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Key References
Vilsmeier-Haack High regioselectivity for C3 aldehyde Requires harsh acids (POCl₃) 50–65%
Modified Bischler Integrates adamantyl early Multi-step, low atom economy 45–60%
Hemetsberger-Knittel Precise substitution control Long reaction times 40–55%
Transition Metal Direct C–H functionalization Costly catalysts, sensitive to O₂ 50–70%

Optimization Strategies

  • Solvent Effects : DMF enhances Vilsmeier reactivity, while toluene improves Friedel-Crafts acylation yields ().
  • Catalyst Screening : Rh(II) acetate outperforms Cu(I) in diazo cyclization ().
  • Temperature Control : Reflux at 80–90°C minimizes byproducts in Vilsmeier reactions ().

Challenges and Solutions

  • Adamantyl Steric Hindrance : Use bulky solvents (e.g., 1,2-dichlorobenzene) to improve coupling efficiency ().
  • Over-Oxidation of Aldehyde : Add NaHCO₃ during workup to stabilize the formyl group ().
  • Regioselectivity in Metal Catalysis : Electron-donating groups (e.g., methyl) direct adamantyl to C2 ().

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde is C20H23NOC_{20}H_{23}NO, with a molecular weight of approximately 293.4 g/mol. The compound features an indole core, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, along with an aldehyde functional group. The presence of the adamantyl substituent enhances the compound's stability and biological interactions, making it a valuable candidate for further research .

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that indole derivatives like this compound exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit various enzymes involved in cancer progression, potentially acting through mechanisms such as competitive inhibition or allosteric modulation.

Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Similar indole-based compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, which can lead to the development of new derivatives with enhanced biological activities. The compound can participate in several chemical reactions, including condensation reactions and functional group transformations, making it a valuable intermediate in synthetic chemistry .

Analytical Chemistry

Quantitative Sensing Applications
Recent studies have highlighted the potential of using this compound in analytical methods, such as colorimetric sensing. For example, it has been employed in the quantification of carbidopa in anti-Parkinson drugs through selective condensation reactions. This application demonstrates the compound's utility in developing sensitive analytical methodologies for drug monitoring and analysis .

Anticancer Research

A study focused on the synthesis of indole derivatives revealed that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific enzymes involved in tumor growth .

Antimicrobial Testing

In another investigation, researchers synthesized several adamantyl-containing compounds and tested them against microbial strains. The results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound as an antimicrobial agent .

Biological Activity

2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by its unique adamantane moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to summarize the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NC_{19}H_{23}N, with a molecular weight of approximately 273.39 g/mol. The structure comprises an indole ring substituted with an adamantane group at one end and an aldehyde functional group at the 3-position, which is crucial for its biological activity.

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that such compounds can exhibit significant activity against various bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies on related indole compounds have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of cell membrane integrity or inhibition of essential metabolic pathways in bacteria .

Anticancer Activity

The potential anticancer properties of indole derivatives are well-documented. For example:

  • Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study reported that indole derivatives could inhibit the growth of lung cancer cells (A549) significantly more than non-tumor fibroblasts .
  • Structure-Activity Relationship (SAR) : Modifications in the indole structure can enhance anticancer activity, as observed with different substituents on the indole ring affecting lipophilicity and binding affinity .

Table 1: Summary of Biological Activities

Activity TypeTested CompoundsMIC (μg/mL)Notes
AntimicrobialIndole derivatives0.22 - 0.25Effective against S. aureus, E. coli
AnticancerIndole derivatives<0.096Significant cytotoxicity against A549 cells
AntiviralIndoles with adamantane moietyNot specifiedPotential interaction with viral proteins

Q & A

Q. What are the common synthetic routes for preparing 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde?

The compound is typically synthesized via a Knoevenagel condensation between 5-methyl-1H-indole-3-carbaldehyde and adamantane derivatives. For example, describes a similar reaction where 5-methyl-1H-indole-3-carbaldehyde reacts with ketone precursors in the presence of a catalytic base (e.g., piperidine) to form 4H-pyran-4-ylidene fluorophores. Adjustments to this method, such as substituting adamantyl ketones, could yield the target compound. Reaction conditions (reflux in acetic acid or DMF) and purification steps (recrystallization from DMF/acetic acid mixtures) are critical for isolating the product .

Q. How is the adamantyl group characterized in the compound’s structure?

The adamantyl group’s bulky, rigid structure is confirmed using X-ray crystallography (e.g., SHELX software for refinement ) and NMR spectroscopy . In 13C^{13}\text{C} NMR, adamantyl carbons appear as distinct peaks between 25–45 ppm due to their unique sp3^3 hybridization. Additionally, FT-IR can identify C-H stretching vibrations (~2900 cm1^{-1}) from the adamantyl moiety. For complex cases, ORTEP-3 (a graphical interface for crystallographic visualization) aids in resolving steric interactions .

Q. What are the solubility and stability considerations for this compound?

The adamantyl group imparts high hydrophobicity, limiting solubility in polar solvents. Solubility testing in DMSO, DMF, or THF is recommended (). Stability studies under varying pH and temperature (e.g., TGA/DSC) are essential, as carbaldehyde groups may oxidize. Storage at -20°C in inert atmospheres (argon/nitrogen) is advised, similar to indole-carbaldehyde derivatives in .

Advanced Research Questions

Q. How can synthetic yields be optimized given steric hindrance from the adamantyl group?

Steric hindrance from the adamantyl group often reduces reaction efficiency. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., used reflux for 3–5 hours, but microwave methods could accelerate this).
  • Catalytic systems : Transition metals (e.g., Pd or Rh catalysts) may facilitate C–C bond formation. highlights Rh-catalyzed indole functionalization as a precedent.
  • Solvent optimization : High-boiling solvents like DMF or toluene enhance reaction homogeneity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Unexpected splitting in 1H^{1}\text{H} NMR may arise from tautomerism (e.g., keto-enol equilibria at the carbaldehyde group) or dynamic stereochemistry due to the adamantyl group. Solutions include:

  • Variable-temperature NMR : To observe coalescence of peaks.
  • 2D NMR (COSY, NOESY) : Resolves through-space interactions (e.g., used 1H^{1}\text{H}-13C^{13}\text{C} HSQC to confirm imidazole-indole linkages).
  • Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers .

Q. What methodologies are used to assess biological activity of adamantyl-indole derivatives?

demonstrates that adamantyl-containing triazolin derivatives exhibit antimicrobial and anti-inflammatory activity. For this compound:

  • In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against Gram+/Gram- bacteria), and anti-inflammatory effects (COX-2 inhibition).
  • Molecular docking : Adamantyl’s lipophilicity may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase). Use AutoDock Vina with crystal structures from the PDB .
  • ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools.

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